molecular formula C2H6O<br>CH3CH2OH<br>C2H6O B3428577 Ethanol-d5 CAS No. 68476-78-8

Ethanol-d5

Cat. No.: B3428577
CAS No.: 68476-78-8
M. Wt: 46.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Description

This compound has the molecular formula C2HD5O and a molecular weight of 51.0992 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol-d5 can be synthesized through the catalytic exchange of hydrogen atoms in ethanol with deuterium. One common method involves the reaction of ethanol with deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound involves the large-scale catalytic exchange process mentioned above. The process is optimized to ensure high yields and purity of the deuterated product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethanol-d5 undergoes similar chemical reactions as non-deuterated ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence reaction rates and mechanisms due to the isotope effect.

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrogen bromide (HBr), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Acetaldehyde-d4, acetic acid-d4

    Reduction: Ethane-d6

    Substitution: Bromoethane-d5

Scientific Research Applications

Ethanol-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: this compound is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: In biological studies, this compound is used to trace metabolic pathways and study enzyme kinetics.

    Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: this compound is used in the production of deuterated pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethanol-d5 is similar to that of non-deuterated ethanol. It affects the central nervous system by interacting with various neurotransmitter receptors and ion channels. This compound binds to receptors for acetylcholine, serotonin, gamma-aminobutyric acid (GABA), and N-methyl-D-aspartate (NMDA) receptors for glutamate . The presence of deuterium can influence the binding affinity and kinetics of these interactions due to the isotope effect.

Comparison with Similar Compounds

Ethanol-d5 can be compared with other deuterated alcohols and solvents. Some similar compounds include:

    Methanol-d4: Methanol-d4 is a deuterated form of methanol with four deuterium atoms. It is used in NMR spectroscopy and other analytical techniques.

    Isopropanol-d8: Isopropanol-d8 is a deuterated form of isopropanol with eight deuterium atoms. It is used as a solvent in NMR spectroscopy and other research applications.

    Acetone-d6: Acetone-d6 is a deuterated form of acetone with six deuterium atoms.

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in various research applications. Its properties make it a valuable tool in studying molecular interactions, metabolic pathways, and drug kinetics.

Properties

IUPAC Name

ethanol
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InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3
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InChI Key

LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Canonical SMILES

CCO
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Molecular Formula

C2H6O, Array, CH3CH2OH
Record name DENATURED ALCOHOL
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Record name ETHANOL (ANHYDROUS)
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Related CAS

42845-45-4
Record name Ethanol, dimer
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DSSTOX Substance ID

DTXSID9020584
Record name Ethanol
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Molecular Weight

46.07 g/mol
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Physical Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor.
Record name DENATURED ALCOHOL
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Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F
Record name ETHANOL
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Flash Point

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c.
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Record name ETHYL ALCOHOL (ETHANOL)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible
Record name ETHANOL
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Record name Ethanol
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Record name Ethyl alcohol
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
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Record name ETHYL ALCOHOL (ETHANOL)
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Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59
Record name ETHANOL
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Record name Ethanol
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Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
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Vapor Pressure

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg
Record name ETHANOL
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Record name Ethanol
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Record name ETHYL ALCOHOL (ETHANOL)
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Mechanism of Action

Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate. The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors (alpha 1 and alpha 2 subunits). It also inhibits NMDA receptor functioning. In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes., ... Ethanol is known to affect a large number of membrane proteins that participate in signaling pathways such as neurotransmitter receptors, enzymes, and ion channels, and there is extensive evidence that ethanol interacts with a variety of neurotransmitters. The major actions of ethanol involve enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABAa receptors and blockade of the N-methyl-D-aspartate (NMDA) subtype of glutamate, an excitatory amine acid (EAA) receptor. Animal studies indicate that the acute effects of ethanol result from competitive inhibition of glycine binding to NMDA receptor and disruption of glutamatergic neurotransmission by inhibiting the response of the NMDA receptor. Persistent glycine antagonism and attenuation of glutamatergic neurotransmission by chronic ethanol exposure results in tolerance to ethanol by enhancing EAA neurotransmission and NMDA receptor upregulation. The latter appears to involve selective increases in NMDA R2B subunit concentrations and other molecular changes in specific brain loci. The abrupt withdrawal of ethanol thus produces a hyperexcitable state that leads to the ethanol withdrawal syndrome and excitotoxic neuronal death. GABA-mediated inhibition, which normally acts to limit excitation, is eliminated during ethanol withdrawal syndrome and further intensifies this excitation. In addition, NMDA receptors function to inhibit the release of dopamine in the nucleus accumbens and mesolimbic structures, which modulate the reinforcing action of addictive xenobiotics such as ethanol. By inhibiting NMDA receptor activity, ethanol could increase dopamine release from the nucleus accumbens and ventral tegmental area and could thus create dependence. Chronic ethanol administration also results in tolerance, dependence, and an ethanol withdrawal syndrome, mediated, in part, by desensitization and or downregulation of GABAa receptors., The development of alcoholic ketoacidosis (AKA) requires that a combination of physical and physiologic events occur. The normal response to starvation and depletion of hepatic glycogen stores is for amino acids to be converted to pyruvate. Pyruvate can serve as a substrate for gluconeogenesis, be converted to acetyl-CoA, which can enter the Krebs cycle or can be utilized in various biosynthetic pathways (eg, fatty acid, ketone bodies, cholesterol, and acetylcholine) ... Ethanol metabolism generates NADH, resulting in an excess of reducing potential. This high redox state favors the conversion of pyruvate to lactate, diverting pyruvate from being a substrate for gluconeogenesis. To compensate for the lack of normal metabolic substrates, the body mobilizes fat from adipose tissue and increased fatty acid metabolism as an alternative source of energy. This response is mediated by a decrease in insulin and an increased secretion of glucagon, catecholamines, growth hormone, and cortisol. Fatty acid metabolism results in the formation of acetyl-CoA and it combines with the excess acetate that is generated from ethanol metabolism to form acetoacetate. Most of the acetoacetate is reduced to beta-hydroxybutyrate due to the excess reducing potential or high redox state of the cell. Volume depletion interferes with the renal elimination of acetoacetate and beta-hydroxybutyrate, and contributes to the acidosis. An elevated lactate concentration may result from shunting from pyruvate or from hypoperfusion or infection that may coexist with the underlying ketoacidosis., Adenosine may mediate many of the acute and chronic motor effects of ethanol on the brain. Ethanol, probably through its metabolite, acetate, prevents adenosine uptake, raising synaptic adenosine concentrations. Excessive stimulation of several adenosine receptors in the cerebellum may explain much of the motor impairment from low ethanol concentrations. In fact, animals made tolerant to ethanol develop cross-tolerance to adenosine agonists. In mice, adenosine receptor agonists increase ethanol-induced incoordination while adenosine antagonists decrease this intoxicating response., Chronic ethanol (alcohol) administration has been associated with alterations in the binding and function of the gamma-aminobutyric acid (GABAA) receptor. To evaluate the mechanism underlying these changes, /the authors/ measured the steady state levels of the mRNAs for the alpha 1, alpha 2, alpha 3, alpha 5, and alpha 6 subunits of the GABAA receptor after chronic ethanol administration to rats and ethanol withdrawal for 24 hr. The results indicated that chronic ethanol administration resulted in a 61% decline in the level of the GABAA receptor alpha 1 subunit mRNAs [3.8 and 4.3 kilobases (kb)] in the cerebral cortex in rats. The levels of the alpha 2 subunit mRNAs (6 and 3 kb) and the alpha 5 subunit mRNA (2.8 kb) were also reduced, by 61, 45, and 51%, respectively, whereas there was no change in the level of the alpha 3 subunit mRNA (3 kb). Furthermore, the ethanol-induced decrease in receptor mRNA levels persisted for 24 hr, after withdrawal of ethanol and returned to control values at 36 hr of withdrawal. alpha 1 mRNA levels in cerebellum also decreased by 28%. The level of the alpha 6 subunit mRNA, which selectively encodes Ro15-4513 binding sites, was found to be increased by approximately 76% in the cerebellum. Also, the photoaffinity labeling studies using [3H]Ro15-4513 indicated an increase in the levels of various protein components of the GABAA receptor, in the cerebellum and the cerebral cortex (e.g., 50- and 55-kDa proteins in the cerebellum and 41- and 50-kDa proteins in the cortex), after chronic ethanol treatment. The increase in alpha 6 mRNA in the cerebellum might be related to the increased labeling of the 55-kDa (approximately 56-kDa) protein and partially responsible for the increased binding ... . Because the alpha 6 subunit is not expressed in cortex, involvement of an as yet unknown subunit in this region cannot be ruled out. The effect of chronic ethanol treatment appears to be specific for GABAA receptor subunit mRNAs, because the same treatment did not alter the levels of glyceraldehyde-3-dehydrogenase mRNA or poly(A)+ RNA. In summary, these data indicate that chronic ethanol treatment results in an alteration in the regulation of expression of GABAA receptor subunit-encoding mRNAs, which could be due to alterations in transcription or mRNA stability., For more Mechanism of Action (Complete) data for Ethanol (8 total), please visit the HSDB record page.
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Impurities

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant.
Record name Ethanol
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Color/Form

Clear, colorless, very mobile liquid

CAS No.

64-17-5
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Melting Point

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanol-d5
Reactant of Route 2
Ethanol-d5
Reactant of Route 3
Ethanol-d5
Reactant of Route 4
Ethanol-d5
Reactant of Route 5
Ethanol-d5
Reactant of Route 6
Ethanol-d5

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